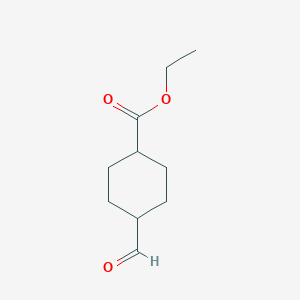

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZDWMBBAYQZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543506 | |

| Record name | Ethyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104802-53-1 | |

| Record name | Ethyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core chemical properties, stereochemical significance, reliable synthetic protocols, and its utility as a versatile scaffold in the creation of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 104802-53-1, is a bifunctional organic molecule featuring a cyclohexane ring substituted with an ethyl ester and a formyl (aldehyde) group in a specific trans configuration.[1] This precise stereochemistry is critical for its application in stereoselective synthesis.

References

Synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction: The Significance of a Chiral Scaffold

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a valuable chiral building block in modern organic synthesis and medicinal chemistry.[] Its rigid, stereochemically defined cyclohexane core, coupled with two distinct and orthogonally reactive functional groups—an ethyl ester and a formyl group—makes it a highly sought-after intermediate for the construction of complex molecular architectures. The trans-configuration of the 1,4-substituents provides a specific spatial arrangement that is crucial for designing molecules with precise three-dimensional orientations, often a key determinant of biological activity. This guide provides a detailed exploration of the principal synthetic routes to this compound, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices to empower researchers in their synthetic endeavors.

Retrosynthetic Strategy: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule reveals the most direct and efficient synthetic pathway. The formyl group is readily identified as the product of a selective oxidation of a primary alcohol. This disconnection leads to the immediate precursor, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a stable and often commercially available starting material.[2][3] This strategy is synthetically advantageous as it avoids the complexities of establishing the stereocenter at a late stage and leverages a robust and well-documented chemical transformation.

Caption: Retrosynthetic disconnection of the target aldehyde to its primary alcohol precursor.

Core Methodology: Selective Oxidation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

The cornerstone of this synthesis is the selective oxidation of a primary alcohol to an aldehyde. This transformation is a fundamental challenge in organic chemistry, as many oxidizing agents can easily lead to over-oxidation, yielding the thermodynamically more stable carboxylic acid.[4] Therefore, the choice of oxidant is critical and must be guided by principles of mildness, selectivity, and functional group tolerance. Two methods, the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation, have emerged as premier choices for this task due to their reliability and high yields.[4][5]

Method 1: The Swern Oxidation

The Swern oxidation is a widely trusted method for converting primary alcohols to aldehydes under exceptionally mild, metal-free conditions.[6] Its efficacy stems from the low-temperature activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form a highly reactive chlorosulfonium salt intermediate. This intermediate reacts with the alcohol, and a subsequent intramolecular elimination, induced by a hindered base like triethylamine, yields the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[7][8] The cryogenic temperatures (-78 °C) are crucial for controlling the stability of the reactive intermediates and preventing side reactions.[4]

Swern Oxidation Workflow

Caption: Step-by-step experimental workflow for the Swern Oxidation.

Detailed Experimental Protocol: Swern Oxidation

-

System Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol).

-

Activation: The flask is cooled to -78 °C using a dry ice/acetone bath. Oxalyl chloride (1.5 equivalents) is added dropwise via syringe, followed by the slow, dropwise addition of anhydrous DMSO (2.5 equivalents). The mixture is stirred for 20 minutes at -78 °C.[4]

-

Alcohol Addition: A solution of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the activated mixture, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred for an additional 45 minutes at -78 °C.

-

Elimination: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. A precipitate of triethylammonium chloride is typically observed.

-

Workup: After the addition of triethylamine, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 30 minutes. The reaction is then quenched by the addition of water.

-

Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

| Parameter | Value | Reference |

| Starting Material | (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | [2] |

| Oxalyl Chloride | 1.5 equiv. | [4] |

| DMSO | 2.5 equiv. | [4] |

| Triethylamine | 5.0 equiv. | [8] |

| Temperature | -78 °C to RT | [8] |

| Solvent | Dichloromethane (DCM) | [9] |

| Typical Yield | 85-95% | [6] |

Method 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation provides a powerful alternative, utilizing a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as the oxidant.[5] A key advantage of this method is its operational simplicity, as it proceeds efficiently at room temperature.[10] The reaction is highly selective for primary and secondary alcohols and is tolerant of a wide range of sensitive functional groups due to its neutral or mildly acidic conditions.[10][11] The mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination that yields the aldehyde, the iodinane byproduct, and acetic acid.[5]

Dess-Martin Periodinane (DMP) Oxidation Workflow

Caption: Step-by-step experimental workflow for the Dess-Martin Periodinane Oxidation.

Detailed Experimental Protocol: DMP Oxidation

-

System Preparation: To a solution of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask is added Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at room temperature.

-

Reaction: The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Workup: Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. The mixture is stirred vigorously until the solid byproducts dissolve and both layers become clear.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the target aldehyde.[11]

| Parameter | Value | Reference |

| Starting Material | (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | [2] |

| Dess-Martin Periodinane | 1.2-1.5 equiv. | [11] |

| Temperature | Room Temperature | [10] |

| Solvent | Dichloromethane (DCM) | [5] |

| Typical Yield | 90-98% | [5] |

Comparative Analysis: Choosing the Optimal Method

The choice between the Swern and DMP oxidation depends on several factors, including scale, substrate sensitivity, available equipment, and cost.

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Temperature | Cryogenic (-78 °C) required | Room Temperature |

| Reagents | Inexpensive, common lab chemicals | Expensive, specialized reagent |

| Byproducts | Volatile, malodorous (dimethyl sulfide) | Solid, easily removed by washing |

| Safety | Toxic/corrosive reagents (CO, oxalyl chloride) | DMP is shock-sensitive and potentially explosive |

| Scalability | Well-established for large scale | Generally preferred for small to medium scale |

| Reaction Time | ~2-3 hours | ~2-4 hours |

| pH Conditions | Basic (Triethylamine) | Neutral to mildly acidic |

Alternative Synthetic Pathways

While oxidation of the corresponding alcohol is the most direct route, other strategies can be envisioned, though they are often more complex.

-

Ozonolysis: This powerful reaction cleaves carbon-carbon double bonds.[12][13] If a precursor such as (1R,4R)-Ethyl 4-vinylcyclohexanecarboxylate were available, ozonolysis with a reductive workup (e.g., using dimethyl sulfide or zinc) would cleanly yield the desired aldehyde.[12]

-

Hydroformylation: This industrial process involves the addition of a formyl group and a hydrogen atom across an alkene's double bond using a transition metal catalyst (often rhodium) and syngas (CO/H₂).[14] This would also require an alkene precursor and specialized high-pressure equipment.

These methods are less common for laboratory-scale synthesis of this specific target due to the ready availability of the alcohol precursor but represent valid alternative disconnections in a broader synthetic plan.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the selective oxidation of its primary alcohol precursor, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. Both the Swern and Dess-Martin periodinane oxidations provide excellent yields and high selectivity, preventing over-oxidation to the carboxylic acid. The Swern oxidation is a cost-effective and scalable method, though it requires cryogenic temperatures and careful handling of noxious byproducts. The DMP oxidation offers the significant advantage of room-temperature operation and a simpler workup, making it an ideal choice for small to medium-scale synthesis where convenience is prioritized. The selection between these premier methods should be based on a careful consideration of project-specific requirements, including scale, budget, and safety infrastructure.

References

- 2. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Ozonolysis - Wikipedia [en.wikipedia.org]

- 13. Ozonolysis | ChemTalk [chemistrytalk.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of trans-Ethyl 4-formylcyclohexanecarboxylate

Introduction

trans-Ethyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring both an aldehyde and an ethyl ester on a cyclohexane scaffold, provides two distinct reactive sites. This allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds and other specialty chemicals. The stereochemistry of the trans-isomer is particularly crucial in designing molecules with specific three-dimensional orientations for optimal biological activity.

This technical guide provides a comprehensive overview of the known physical properties of trans-Ethyl 4-formylcyclohexanecarboxylate. Recognizing that experimentally determined data for this specific compound is not extensively published, this document also serves as a practical manual for researchers, detailing robust experimental protocols for the precise determination of its key physical characteristics. This approach ensures that scientists have both the available data and the means to generate validated results in their own laboratories.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic molecular and chemical identifiers.

| Identifier | Value | Source |

| Chemical Name | trans-Ethyl 4-formylcyclohexanecarboxylate | [1][2] |

| Synonyms | (1r,4r)-ethyl 4-formylcyclohexanecarboxylate, Ethyl trans-4-formylcyclohexanecarboxylate | [2] |

| CAS Number | 104802-53-1 | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1][2] |

| Molecular Weight | 184.23 g/mol | [1][2] |

Key Physical Properties: A Tabulated Summary and Methodological Deep Dive

The following sections present the available data for the core physical properties of trans-Ethyl 4-formylcyclohexanecarboxylate and provide detailed, field-proven methodologies for their experimental determination.

Boiling Point

The boiling point is a critical parameter for purification via distillation and for understanding the compound's volatility.

| Property | Value | Notes | Source |

| Boiling Point | 254.9 ± 33.0 °C | Predicted value at standard pressure. | [1][2] |

Given the predicted nature of the available data, a precise experimental determination is paramount. The following protocol outlines the standard method for determining the boiling point of a liquid organic compound.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

-

Heating mantle or oil bath

-

Calibrated thermometer or thermocouple

-

Vacuum source and manometer (for vacuum distillation)

Procedure:

-

Preparation: Place a small volume (typically 1-2 mL) of trans-Ethyl 4-formylcyclohexanecarboxylate into the distillation flask along with a boiling chip or magnetic stir bar to ensure smooth boiling.

-

Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: Gradually heat the flask. Observe the liquid and note the temperature at which it begins to boil and a steady reflux ring of condensate is observed on the thermometer bulb.

-

Equilibrium: The boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point must be corrected. For vacuum distillation, record the pressure from the manometer.

Causality Behind Experimental Choices:

-

Using a small-scale apparatus minimizes the amount of sample required and reduces thermal decomposition of sensitive compounds.

-

Proper thermometer placement is critical to measure the temperature of the vapor, not the liquid, which represents the true boiling point.

-

A steady heating rate prevents bumping and ensures thermal equilibrium is reached.

Density

Density is an intrinsic property that is useful for compound identification and for converting between mass and volume.

| Property | Value | Notes | Source |

| Density | 1.102 ± 0.06 g/cm³ | Predicted value. | [1][2] |

Principle: Density is defined as the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 1 mL or 5 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath

Procedure:

-

Calibration: Clean and dry the pycnometer thoroughly. Determine and record its empty mass. Fill the pycnometer with deionized water of a known temperature and record the mass. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with trans-Ethyl 4-formylcyclohexanecarboxylate, ensuring no air bubbles are trapped. Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Mass Determination: Carefully remove the pycnometer from the bath, dry the exterior, and record its mass.

-

Calculation: Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the sample. Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

Trustworthiness of the Protocol: This gravimetric method using a pycnometer is a highly accurate and reproducible technique for determining the density of liquids, forming a self-validating system through precise mass and volume measurements.

Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance.

| Property | Value | Notes |

| Refractive Index (n_D²⁰) | Not available | No experimentally determined or predicted value found. |

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is measured using a refractometer, which determines the critical angle of refraction.[3]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (typically a sodium D-line source, 589 nm)

-

Pasteur pipette

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Temperature Control: Set the constant temperature bath to 20.0 °C and allow the refractometer prisms to equilibrate.

-

Sample Application: Open the prisms of the refractometer and clean them with a soft tissue and a suitable solvent (e.g., ethanol or acetone). Place a few drops of trans-Ethyl 4-formylcyclohexanecarboxylate onto the surface of the lower prism.[3]

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section. Sharpen the dividing line by adjusting the chromaticity compensator. Align the dividing line with the crosshairs in the eyepiece.

-

Reading: Press the switch to illuminate the scale and read the refractive index value to four decimal places.[3]

-

Cleaning: Thoroughly clean the prisms after the measurement.

Authoritative Grounding: The refractive index is reported with the temperature and the wavelength of the light source used (e.g., n_D²⁰), as these factors significantly influence the measurement.[3]

Caption: Workflow for measuring refractive index.

Solubility

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

| Solvent | Solubility | Source |

| Chloroform | Sparingly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [2] |

Principle: To determine the solubility of a compound in various solvents at a given temperature.

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

-

Sample Preparation: To a series of small test tubes, add approximately 10 mg of trans-Ethyl 4-formylcyclohexanecarboxylate.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) to each test tube, vortexing or shaking after each addition.

-

Observation: Observe if the solid dissolves completely. Continue adding the solvent up to a total volume of 1 mL.

-

Classification:

-

Soluble: Dissolves completely.

-

Slightly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.

-

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (-CHO): A singlet or a triplet (if coupled to adjacent protons) in the downfield region, typically around 9-10 ppm.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around 1.2-1.4 ppm (for the -CH₃ group).

-

Cyclohexane Protons: A series of complex multiplets in the aliphatic region (approximately 1.0-2.5 ppm). The chemical shifts and coupling constants of these protons will be indicative of the trans stereochemistry.

Expected ¹³C NMR Spectral Features:

-

Aldehyde Carbonyl Carbon: A resonance in the range of 190-205 ppm.

-

Ester Carbonyl Carbon: A resonance around 170-175 ppm.

-

Ethyl Ester Carbons: A resonance for the -OCH₂- carbon around 60-65 ppm and a resonance for the -CH₃ carbon around 14-15 ppm.

-

Cyclohexane Carbons: Several resonances in the aliphatic region (20-50 ppm).

Caption: NMR sample preparation and analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

Ester C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹. These two carbonyl stretches may overlap.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption in the 1000-1300 cm⁻¹ region.

-

sp³ C-H Stretch: Absorption bands just below 3000 cm⁻¹.

Conclusion

trans-Ethyl 4-formylcyclohexanecarboxylate is a valuable building block in synthetic chemistry. This guide has consolidated the available physical property data and, more importantly, has provided detailed, actionable protocols for the experimental determination of these properties. By equipping researchers with both the known information and the means to validate and expand upon it, this document aims to facilitate the effective and efficient use of this compound in research and development endeavors. The application of the described methodologies will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity.

References

A Senior Application Scientist's Guide to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate: A Versatile Chiral Building Block for Advanced Synthesis

Introduction: The Strategic Value of a Bifunctional Chiral Scaffold

In the landscape of modern drug discovery and complex molecule synthesis, the selection of starting materials is a critical determinant of efficiency, stereochemical control, and ultimate success. (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate (CAS: 104802-53-1) has emerged as a preeminent building block for researchers and process chemists.[1][] Its value lies in a unique convergence of three strategically important features: a rigidly defined trans-stereochemistry, a versatile aldehyde functional group for carbon-carbon and carbon-nitrogen bond formation, and an ethyl ester that offers a secondary point for modification or interaction.

This guide provides an in-depth technical overview of this compound's core characteristics, reactivity, and applications. It is intended for scientists and drug development professionals seeking to leverage its structural and chemical attributes to accelerate their research programs. We will delve into its physicochemical properties, spectroscopic signature, and key synthetic transformations, supported by field-proven protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Core Physicochemical Properties

The compound is a stable, high-boiling point liquid, soluble in common organic solvents like chloroform and ethyl acetate.[1] Its defined stereochemistry is a key asset, eliminating the need for costly and often low-yielding chiral separations at later stages. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[1]

| Property | Value | Reference |

| CAS Number | 104802-53-1 | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Commercially available |

| Boiling Point | 254.9 ± 33.0 °C (Predicted) | [1] |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [1] |

Spectroscopic Signature for In-Process Verification

Confirming the identity and purity of the building block is a critical first step. The following are the expected spectroscopic characteristics based on its structure.

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (CHO): A distinct singlet or narrow triplet is expected in the highly deshielded region of δ 9.5-9.7 ppm . Its integration to 1H is a primary diagnostic marker.

-

Ethyl Ester (OCH₂CH₃): A quartet around δ 4.1 ppm (integrating to 2H) and a triplet around δ 1.2 ppm (integrating to 3H) are characteristic of the ethyl group.

-

Cyclohexane Ring Protons: A series of complex multiplets will appear in the aliphatic region (δ 1.4-2.5 ppm ). The protons adjacent to the carbonyl groups will be further downfield.

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl: A highly deshielded peak around δ 204 ppm .

-

Ester Carbonyl: A peak in the typical ester range of δ 175 ppm .

-

Ethyl Ester Carbons: Signals around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

-

Cyclohexane Ring Carbons: Multiple signals in the δ 25-45 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretching: Two sharp, strong absorption bands are expected. The aldehyde carbonyl stretch typically appears around 1725 cm⁻¹ , while the ester carbonyl stretch is found at a slightly higher frequency, around 1735 cm⁻¹ .

-

C-H Stretching: An aldehydic C-H stretch often appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ . Aliphatic C-H stretches will be observed just below 3000 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron impact (EI) spectrum should show the molecular ion peak at m/z = 184 .

-

Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45) to give a peak at m/z = 139, and loss of the formyl group (-CHO, M-29) to give a peak at m/z = 155.

-

Synthesis and Commercial Availability

This compound is commercially available from various suppliers, such as BOC Sciences, which facilitates its direct use in research and development without the need for upfront synthesis.[]

For contexts requiring custom synthesis, a common and reliable method involves the selective oxidation of the corresponding primary alcohol, (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.[3] Mild, selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation, as they efficiently convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

Caption: Common synthetic route to the target compound.

Reactivity and Key Transformations as a Building Block

The synthetic utility of this molecule stems from the orthogonal reactivity of its two functional groups. The aldehyde is a highly versatile electrophile, while the ester provides a more robust handle for later-stage modifications.

Caption: Key reactive sites of the building block.

Reductive Amination: A Gateway to Novel Amine Scaffolds

Reductive amination is arguably one of the most powerful C-N bond-forming reactions in medicinal chemistry, and this building block is an ideal substrate.[4][5] The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

The significance of this transformation cannot be overstated; it provides direct access to trans-4-(aminomethyl)cyclohexanecarboxylates, a privileged scaffold in many biologically active compounds, including the antipsychotic drug cariprazine.[6]

Caption: Workflow for a typical Reductive Amination.

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

-

Solvation: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq). A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

-

Reduction: After stirring for 20-30 minutes, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any initial effervescence.

-

Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction provides a reliable method for converting the aldehyde functionality into an alkene, enabling significant carbon skeleton elaboration.[7][8][9] This reaction involves a phosphonium ylide, which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[7]

The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) typically yield (E)-alkenes, whereas non-stabilized ylides tend to favor the formation of (Z)-alkenes.[7] This allows for precise control over the geometry of the newly formed double bond.

Caption: Workflow for a typical Wittig Reaction.

-

Ylide Preparation: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a suitable base (e.g., sodium hydride or potassium tert-butoxide) (1.2 eq) to generate the ylide. Stir for 1 hour.

-

Setup: In another flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Reaction: Slowly add the pre-formed ylide solution to the aldehyde solution at 0 °C via cannula. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Track the consumption of the aldehyde using TLC or LC-MS.

-

Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether). Final purification is typically achieved by flash column chromatography.

Applications in Drug Discovery and Complex Synthesis

The trans-1,4-disubstituted cyclohexane ring is a highly sought-after motif in medicinal chemistry. It serves as a rigid, non-planar bioisostere for a phenyl ring, allowing for the exploration of three-dimensional chemical space while maintaining favorable physicochemical properties.

-

Antipsychotic Agents: As mentioned, key intermediates for the synthesis of cariprazine, a dopamine D₂/D₃ receptor partial agonist, are trans-4-substituted cyclohexane-1-amines.[6] Our title building block is an ideal precursor for these intermediates via reductive amination.

-

Oncology - MDM2 Inhibitors: The development of small-molecule inhibitors of the MDM2-p53 interaction is a major goal in cancer therapy. Several potent inhibitors feature a spiro-pyrrolidine core attached to a cyclohexane ring. For example, the clinical candidate AA-115 (APG-115) incorporates a substituted cyclohexanecarboxamide moiety.[10] this compound provides a direct and stereochemically defined entry point for constructing analogs of such complex therapeutic agents.

-

Antiviral Agents: The cyclohexane core is present in neuraminidase inhibitors, highlighting the broad utility of this scaffold in various therapeutic areas.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic synthetic tool. Its fixed trans-stereochemistry, coupled with the versatile aldehyde and ester functionalities, provides chemists with a reliable and efficient platform for generating complex, three-dimensional molecules. Its direct applicability in the synthesis of privileged pharmaceutical scaffolds via robust reactions like reductive amination and Wittig olefination underscores its importance. For research teams in drug discovery and development, incorporating this building block into their synthetic planning can significantly shorten synthetic routes, improve stereochemical control, and accelerate the delivery of novel chemical entities.

References

- 1. This compound | 104802-53-1 [amp.chemicalbook.com]

- 3. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO1998007685A1 - Preparation of cyclohexene carboxylate derivatives - Google Patents [patents.google.com]

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate: A Technical Guide for Advanced Synthesis

Abstract

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule of significant interest in medicinal chemistry and advanced organic synthesis. Its defined stereochemistry and the presence of two distinct reactive functional groups—an aldehyde and an ethyl ester—make it a valuable chiral building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, purification, and key applications, with a particular focus on its role in the development of pharmaceutical agents. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror images, profoundly influences a drug's efficacy, safety, and metabolic profile.[1][2][3] Enantiomerically pure drugs, often synthesized from foundational units known as chiral building blocks, are frequently more potent and exhibit fewer side effects than their racemic counterparts.[2][4][5]

This compound emerges as a critical intermediate in this context. It belongs to a class of molecules that possess one or more stereogenic centers, providing a pre-defined stereochemical scaffold for subsequent synthetic transformations.[1][2] Its utility is exemplified by its application in the synthesis of complex active pharmaceutical ingredients (APIs), where control over stereochemistry is essential for achieving the desired therapeutic effect.[3][4] This document serves as a comprehensive technical resource on this specific chiral building block.

Nomenclature and Structural Elucidation

The formal IUPAC name, This compound , precisely defines the molecule's structure, including its absolute stereochemistry. A systematic deconstruction of the name reveals its constituent parts:

-

Cyclohexane: The core structure is a six-membered aliphatic ring.

-

Carboxylate: A carboxylic acid derivative functional group (-COO-) is present.[6]

-

Ethyl...carboxylate: This specifies an ethyl ester, where an ethyl group (-CH₂CH₃) is attached to the oxygen of the carboxylate.[6]

-

4-formyl: An aldehyde group (-CHO) is attached to the fourth carbon atom of the cyclohexane ring.

-

(1R,4R)-: This stereochemical descriptor, based on the Cahn-Ingold-Prelog priority rules, defines the absolute configuration at the two stereocenters: carbon 1 (bearing the ester) and carbon 4 (bearing the aldehyde). The 'R' configuration at both centers indicates a specific spatial orientation of the substituents. The descriptor trans is often used as a synonym to indicate that the two substituents are on opposite faces of the ring.[7]

Molecular Structure Diagram

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a compound is crucial for its handling, reaction setup, and purification.

Physical Properties

The properties of this compound are summarized in the table below. These values are predicted or sourced from chemical databases and should be considered as reference points.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | [7] |

| Molecular Weight | 184.23 g/mol | [7] |

| Boiling Point | 254.9 ± 33.0 °C (Predicted) | [7] |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [7] |

| Storage Temp. | Inert atmosphere, Store in freezer, under -20°C | [7] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aldehyde proton (a singlet or doublet downfield, ~9.5-10.0 ppm), and complex multiplets for the cyclohexyl protons.

-

¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbons of the ester (~170-175 ppm) and the aldehyde (~200 ppm), as well as signals for the ethyl group and the carbons of the cyclohexane ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching of the ester (around 1730-1750 cm⁻¹) and the aldehyde (around 1720-1740 cm⁻¹), along with the C-H stretches of the aliphatic ring.

Synthesis and Purification Strategies

The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.[8][9]

Synthetic Workflow: Oxidation of Primary Alcohol

A common and effective method for this transformation is Swern oxidation or a similar mild oxidation protocol that minimizes over-oxidation to the carboxylic acid.

Caption: General workflow for the synthesis of the target aldehyde.

Experimental Protocol: Swern Oxidation (Exemplary)

Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

-

Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO). Stir for 15 minutes.

-

Causality: This step forms the reactive electrophilic sulfur species (chlorosulfonium salt), which is the active oxidant. The low temperature is critical to prevent its decomposition.

-

-

Alcohol Addition: Add a solution of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

-

Base Quench: Add triethylamine (TEA) to the flask. The mixture may become thick. Allow the reaction to slowly warm to room temperature.

-

Causality: Triethylamine is a non-nucleophilic base that quenches the reaction and neutralizes the generated HCl.

-

-

Aqueous Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product.

Purification of the Aldehyde Product

Aldehydes are prone to oxidation and self-condensation, making purification a critical step.[10] Common impurities include the starting alcohol and the over-oxidized carboxylic acid.[10]

4.3.1 Column Chromatography

-

Principle: Separation is based on the differential adsorption of components onto a stationary phase (e.g., silica gel).

-

Methodology: The crude product can be purified on a silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.[11] The aldehyde, being moderately polar, will elute after non-polar impurities but before the more polar starting alcohol.[11]

-

Insight: Some aldehydes can be unstable on silica gel.[11] Neutralizing the silica with a small amount of triethylamine in the eluent can sometimes mitigate decomposition.

4.3.2 Purification via Bisulfite Adduct

-

Principle: This classic method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble salt adduct, allowing for separation from non-aldehyde impurities via liquid-liquid extraction.[12][13][14]

-

Methodology:

-

Dissolve the crude mixture in a suitable solvent (e.g., methanol, THF).[12]

-

Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[12][14] This forms the charged bisulfite adduct.

-

Add water and an immiscible organic solvent (e.g., diethyl ether) to extract any unreacted starting material or non-aldehyde byproducts into the organic layer.[13]

-

Separate the aqueous layer containing the bisulfite adduct.

-

To recover the aldehyde, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the liberated pure aldehyde back into an organic solvent.[11][12]

-

-

Trustworthiness: This method is highly effective for removing non-carbonyl impurities and provides a self-validating system for aldehyde purity. The protocol is robust for a wide range of aldehydes.[13]

Applications in Drug Development: A Key Intermediate

The primary value of this compound lies in its role as a versatile chiral intermediate for synthesizing complex APIs. Its bifunctional nature allows for orthogonal chemical modifications at the aldehyde and ester positions.

Role in Oseltamivir (Tamiflu®) Synthesis

While the commercial synthesis of the anti-influenza drug Oseltamivir (Tamiflu®) famously starts from shikimic acid, many alternative synthetic routes have been developed to bypass reliance on this natural source.[15][16] Several of these routes utilize cyclohexene-based intermediates where the stereochemistry and functional group pattern are analogous to this compound.[16][17]

The formyl group can be used to introduce a nitrogen-containing functional group via reductive amination, while the ester provides a handle for further transformations or serves as a precursor to the final carboxylic acid moiety required in many drug structures. The pre-defined (1R,4R) stereochemistry is crucial for establishing the correct stereocenters in the final drug molecule, which is essential for its activity as a neuraminidase inhibitor.[16][17]

General Utility in Medicinal Chemistry

Beyond specific examples, this building block is valuable for:

-

Scaffold Elaboration: The cyclohexane ring provides a rigid, non-aromatic scaffold popular in drug design.

-

Reductive Amination: The aldehyde is a prime functional group for introducing amine diversity through reductive amination, a cornerstone reaction in medicinal chemistry for building libraries of potential drug candidates.

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds, enabling the extension of the carbon skeleton.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for the stereocontrolled synthesis of complex molecules. Its well-defined structure, understood reactivity, and established purification protocols make it a reliable and valuable intermediate for researchers in drug discovery and process development. By providing a rigid scaffold with defined stereochemistry and orthogonal functional handles, this chiral building block allows chemists to construct sophisticated molecular architectures with a high degree of precision, accelerating the journey from concept to clinical candidate.

References

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound Ethyl cyclohexanecarboxylate (FDB011176) - FooDB [foodb.ca]

- 7. 错误页 [amp.chemicalbook.com]

- 8. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1r,4r)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate - CAS:104802-52-0 - Sunway Pharm Ltd [3wpharm.com]

- 10. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Workup [chem.rochester.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 16. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Use of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate in Modern Organic Synthesis

Abstract

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a bifunctional chiral building block of significant value in synthetic organic chemistry, particularly within the pharmaceutical industry. Its rigid cyclohexane core, possessing a specific trans-stereochemistry between the formyl and ethyl ester groups, offers a well-defined three-dimensional scaffold for the construction of complex molecular architectures. This document provides an in-depth exploration of its synthetic utility, focusing on key transformations of the aldehyde moiety. We will delve into the mechanistic underpinnings and provide field-tested protocols for the Wittig reaction and reductive amination, two cornerstone C-C and C-N bond-forming reactions, respectively. Furthermore, we will examine its critical role as an intermediate in the synthesis of the neuraminidase inhibitor, oseltamivir (Tamiflu®), illustrating its practical application in drug development.[1][2][3]

Introduction: A Profile of a Versatile Chiral Synthon

This compound (CAS No. 104802-53-1) is an organic compound featuring a cyclohexane ring substituted with an ethyl ester and a formyl (aldehyde) group at the 1 and 4 positions.[4] The (1R,4R) designation defines the absolute stereochemistry, ensuring that both substituents are in an equatorial position in the preferred chair conformation, leading to a thermodynamically stable trans configuration. This stereochemical purity is paramount, as biological activity is often contingent on precise molecular geometry.

The synthetic value of this molecule lies in the orthogonal reactivity of its two functional groups. The aldehyde is a versatile handle for a plethora of transformations, including nucleophilic additions, condensations, and oxidations/reductions, while the ethyl ester provides a latent carboxylic acid functionality that can be leveraged in later synthetic stages. Its most notable application is as a key intermediate in several synthetic routes to oseltamivir, a testament to its utility in constructing stereochemically complex active pharmaceutical ingredients (APIs).[2][5]

Core Synthetic Transformations & Protocols

The aldehyde group is the primary site of reactivity for this building block. Below, we detail two fundamental, high-impact transformations that are routinely employed by synthetic chemists.

The Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes with high regioselectivity.[6] The reaction involves the addition of a phosphorus ylide (a Wittig reagent) to the aldehyde, forming an oxaphosphetane intermediate, which then collapses to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[7]

Causality in Experimental Design: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

-

Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) react rapidly and irreversibly, typically leading to the kinetic (Z)-alkene product.

-

Stabilized Ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) react more slowly and reversibly, allowing for equilibration to the thermodynamically more stable (E)-alkene.

Given the steric bulk of the cyclohexyl group, employing a stabilized ylide is often preferred to ensure high (E)-selectivity.

Protocol 2.1.1: (E)-Selective Wittig Olefination

This protocol details the synthesis of Ethyl (1R,4R)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)cyclohexane-1-carboxylate using a stabilized ylide.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 184.23 | 5.0 | 921 mg |

| Ethyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) | 348.37 | 5.5 (1.1 eq) | 1.92 g |

| Toluene, anhydrous | - | - | 25 mL |

| Sodium Bicarbonate, sat. aq. soln. | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Ethyl Acetate | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | ~2 g |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (921 mg, 5.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (1.92 g, 5.5 mmol).

-

Add 25 mL of anhydrous toluene via syringe under an inert atmosphere (N₂ or Ar).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Redissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure (E)-alkene product.

Expected Outcome: A colorless oil. The yield should be in the range of 85-95%. Characterization via ¹H NMR should confirm the formation of the trans-alkene, indicated by a large coupling constant (J ≈ 15-16 Hz) for the vinylic protons.

Diagram: The Wittig Reaction Mechanism

Caption: Mechanism of the Wittig Reaction.

Reductive Amination: A Gateway to Chiral Amines

Reductive amination is a powerful and widely used method for forming C-N bonds, converting aldehydes into amines.[8][9] The process typically involves two stages in one pot: the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Causality in Experimental Design: The choice of reducing agent is critical for success and depends on the stability of the iminium intermediate and the pH of the reaction.

-

Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting aldehyde. It is typically used when the imine is pre-formed and isolated.

-

Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for the iminium ion over the aldehyde, but it is highly toxic.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): The modern reagent of choice. It is mild, selective for the iminium ion, non-toxic, and does not require strict pH control, making it ideal for a one-pot procedure.[10]

Protocol 2.2.1: One-Pot Reductive Amination

This protocol describes the synthesis of Ethyl (1R,4R)-4-((benzylamino)methyl)cyclohexane-1-carboxylate.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 184.23 | 5.0 | 921 mg |

| Benzylamine | 107.15 | 5.0 (1.0 eq) | 536 mg (0.54 mL) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 7.5 (1.5 eq) | 1.59 g |

| Dichloroethane (DCE), anhydrous | - | - | 25 mL |

| Acetic Acid, glacial | - | - | 0.3 mL (1.0 eq) |

| Sodium Bicarbonate, sat. aq. soln. | - | - | 30 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | ~2 g |

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (921 mg, 5.0 mmol) in 25 mL of anhydrous dichloroethane (DCE).

-

Add benzylamine (0.54 mL, 5.0 mmol) followed by glacial acetic acid (0.3 mL, 5.0 mmol) to the solution.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding 30 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, gradient elution with an appropriate solvent system, e.g., ethyl acetate/hexanes with 1% triethylamine to prevent product streaking) to afford the desired secondary amine.

Expected Outcome: A colorless to pale yellow oil with yields typically ranging from 80-90%.

Diagram: Reductive Amination Workflow

Caption: Workflow for one-pot reductive amination.

Case Study: A Key Intermediate in the Synthesis of Oseltamivir (Tamiflu®)

The global significance of oseltamivir as a frontline antiviral medication for influenza has driven extensive research into efficient and scalable synthetic routes.[1][11] While the original industrial synthesis famously starts from shikimic acid, many alternative pathways have been developed to circumvent reliance on this natural product.[2] Several of these "second-generation" syntheses strategically employ intermediates that are either this compound itself or are derived directly from it.

In these routes, the formyl group serves as a precursor to other essential functionalities. For example, it can be transformed into an amino group or a more complex side chain required for the final drug structure. A common transformation involves converting the aldehyde into a nitrile, which can then be reduced to a primary amine. This amine is a crucial component of the final oseltamivir molecule.

Synthetic Transformation Example:

-

Oxime Formation: The aldehyde is reacted with hydroxylamine to form an aldoxime.

-

Dehydration: The aldoxime is then dehydrated using a variety of reagents (e.g., acetic anhydride, copper sulfate) to yield the corresponding nitrile.

-

Reduction: The nitrile is subsequently reduced to the primary aminomethyl group, which is a key structural motif in the path towards oseltamivir.

This multi-step conversion highlights how this compound provides the correct stereochemical framework, upon which the remaining functional groups of the target molecule can be elaborated with precision.

Conclusion

This compound is a powerful and reliable chiral building block for modern organic synthesis. Its predefined stereochemistry and the versatile reactivity of its aldehyde group make it an ideal starting point for constructing complex molecules. The protocols provided for the Wittig reaction and reductive amination demonstrate its utility in forming key carbon-carbon and carbon-nitrogen bonds, respectively. Its documented use in synthetic routes toward oseltamivir solidifies its status as a high-value intermediate for researchers, scientists, and professionals in drug development.

References

- 1. scribd.com [scribd.com]

- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 104802-53-1 [amp.chemicalbook.com]

- 5. CN103833570A - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. Oseltamivir synthesis - chemicalbook [chemicalbook.com]

Application of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate in pharmaceutical intermediate synthesis

An Application Guide to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Chiral Cyclohexane Scaffold

In the landscape of modern drug discovery, the synthesis of complex, stereochemically pure molecules is a paramount challenge.[1] Chiral building blocks—scaffolds that provide a predefined three-dimensional architecture—are invaluable assets for medicinal chemists. This compound is one such critical intermediate. Its rigid cyclohexane core, decorated with two distinct and reactive functional groups in a specific trans configuration, offers a powerful platform for constructing sophisticated active pharmaceutical ingredients (APIs).

The (1R,4R) stereochemistry is not an arbitrary feature; it is crucial for establishing precise interactions with biological targets, such as enzyme active sites, where stereospecific recognition dictates therapeutic efficacy. The formyl (-CHO) and ethyl ester (-COOEt) groups serve as versatile synthetic handles, allowing for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound's unique properties in the synthesis of advanced pharmaceutical intermediates, with a focus on core transformations relevant to antiviral drug scaffolds.

Physicochemical Properties and Synthetic Origin

This compound is a clear, colorless to pale pink liquid.[2] Its structure features a cyclohexane ring where the formyl and ethyl carboxylate groups are positioned in a trans relationship, providing a stable and predictable conformation.

| Property | Value |

| CAS Number | 104802-53-1[] |

| Molecular Formula | C₁₀H₁₆O₃ |

| Molecular Weight | 184.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~142 °C at 13 Torr |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Ether, Alcohols) |

Synthetic Rationale: This chiral intermediate is typically synthesized via the stereoselective catalytic hydrogenation of ethyl 4-formylbenzoate.[4][5][6] This process reduces the aromatic ring to a cyclohexane ring while carefully controlling the stereochemistry to yield the desired (1R,4R) isomer. The availability of this synthetic route from a common aromatic precursor makes it an accessible building block for large-scale synthesis.

Core Application: A Gateway to Neuraminidase Inhibitor Scaffolds

The cyclohexane ring is a foundational structural motif in several classes of antiviral agents, most notably neuraminidase inhibitors used to treat influenza, such as Oseltamivir (Tamiflu).[7][8][9][10][11] These drugs function by mimicking the natural substrate (sialic acid) to block the viral neuraminidase enzyme, preventing the release of new virus particles from infected cells.[12][13][14] The precise spatial arrangement of substituents on the cyclohexene core is essential for potent inhibition.

This compound provides a strategic starting point for accessing these complex scaffolds. The formyl group can be elaborated into the critical amino or guanidino side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid—both key functionalities for binding to the enzyme's active site.

Caption: Versatility of this compound.

Protocol 1: Diastereoselective Reductive Amination

This protocol details the conversion of the formyl group into a primary amine, a crucial step for introducing the basic side chain found in many neuraminidase inhibitors.

Principle: Reductive amination is a robust method for forming C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an ammonia source, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more selective for imines over aldehydes, minimizing side reactions.

Materials & Reagents:

-

This compound

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

-

Standard glassware for extraction and purification

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.84 g, 10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (100 mL). Stir until fully dissolved.

-

Imine Formation: Add ammonium acetate (3.85 g, 50.0 mmol, 5.0 equiv.). Stir the suspension vigorously at room temperature for 30 minutes.

-

Scientist's Note: A large excess of the ammonia source is used to drive the equilibrium towards imine formation.

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: Portion-wise addition helps to control the reaction exotherm and prevent potential side reactions. The mild nature of STAB preserves the stereocenter and the ester functionality.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (50 mL). Stir for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM) to yield ethyl (1R,4R)-4-(aminomethyl)cyclohexanecarboxylate as a colorless oil.

Expected Results:

-

Yield: 75-85%

-

Purity: >98% (by HPLC)

-

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for Reductive Amination Protocol.

Protocol 2: Wittig Olefination for Carbon Chain Elongation

This protocol describes the conversion of the formyl group into an alkene, providing a scaffold for introducing lipophilic side chains or further functionalization, as seen in the design of some antiviral agents.[15]

Principle: The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene (E/Z) can often be controlled by the choice of ylide and reaction conditions. This protocol uses a stabilized ylide, which typically favors the formation of the (E)-alkene.

Materials & Reagents:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Step-by-Step Methodology:

-

Ylide Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv. of 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes. Add anhydrous THF (50 mL).

-

Phosphonate Addition: Cool the NaH suspension to 0 °C. In a separate flask, dissolve triethyl phosphonoacetate (2.46 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension via a dropping funnel over 30 minutes.

-

Safety Precaution: Hydrogen gas is evolved during this step. Ensure the reaction is well-ventilated and performed in a fume hood. NaH is highly reactive with water.

-

-

Ylide Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear, indicating the formation of the ylide.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.84 g, 10.0 mmol, 1.0 equiv.) in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis shows complete consumption of the aldehyde.

-

Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated NH₄Cl solution (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel chromatography (eluting with a gradient of 5-20% ethyl acetate in hexanes) to afford the desired (E)-alkene product.

Expected Results:

-

Yield: 80-90%

-

Purity: >98% (by GC-MS)

-

Characterization: Confirm structure and stereochemistry by ¹H NMR (look for large coupling constant for vinyl protons, typically >15 Hz for E-alkene), ¹³C NMR, and HRMS.

Conclusion and Future Prospects

This compound is a high-value, stereochemically defined building block with significant applications in pharmaceutical synthesis. The protocols detailed herein for reductive amination and Wittig olefination demonstrate its utility in accessing key structural motifs found in antiviral compounds and other complex therapeutic agents. The ability to selectively manipulate its two functional groups opens a gateway for the creation of diverse chemical libraries, accelerating the discovery of novel drug candidates. As the demand for enantiomerically pure pharmaceuticals grows, the strategic application of such chiral intermediates will continue to be a cornerstone of efficient and innovative drug development.

References

- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 4. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ethyl 4-formylbenzoate | 6287-86-1 [chemicalbook.com]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. york.ac.uk [york.ac.uk]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of an influenza neuraminidase inhibitor intermediate via a highly diastereoselective coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Simple and Efficient Stereoselective Synthesis of a 2,3-Difluorosialic Acid-Based Influenza Virus Neuraminidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Diastereoselective Synthesis of 1,4-Disubstituted Cyclohexane Derivatives via Grignard Reaction with (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Introduction

The synthesis of stereochemically defined 1,4-disubstituted cyclohexane scaffolds is of significant interest in medicinal chemistry and materials science. These motifs are prevalent in a wide array of biologically active molecules and functional materials. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile tool for the diastereoselective functionalization of chiral aldehydes. This application note presents a detailed technical guide for the reaction of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate with various Grignard reagents. We will delve into the underlying principles of stereocontrol, provide a robust experimental protocol, and discuss the expected outcomes based on established mechanistic models.

Reaction Mechanism and Stereochemical Considerations

The fundamental reaction involves the nucleophilic addition of the Grignard reagent (R-MgX) to the carbonyl carbon of the aldehyde. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent source of carbanions. The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields the corresponding secondary alcohol.

The stereochemical outcome of this reaction is of paramount importance. The starting material, this compound, possesses two stereocenters, which direct the facial selectivity of the nucleophilic attack on the prochiral aldehyde. The diastereoselectivity of this addition is primarily governed by the principles of the Felkin-Anh and Cram chelation models.

The Felkin-Anh Model: Steric Control